2-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Lipophilicity Drug-likeness ADME prediction

This cyclopropyl-1,3,4-oxadiazole provides a differentiated scaffold for medicinal chemistry. With a predicted cLogP of 1.68, it offers an optimal balance of hydrophilicity and membrane permeability, outperforming the 4-fluorophenyl analog (cLogP 2.41) for targets requiring lower lipophilicity. The cyclopropyl group introduces a CYP2C9 metabolic soft spot absent in isopropyl analogs, making it a critical tool for structure-metabolism relationship studies. The pyridin-3-ylsulfonyl handle enables further synthetic elaboration. Ideal for library enumeration and ADME screening.

Molecular Formula C15H18N4O3S
Molecular Weight 334.39
CAS No. 1170198-70-5
Cat. No. B2944371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
CAS1170198-70-5
Molecular FormulaC15H18N4O3S
Molecular Weight334.39
Structural Identifiers
SMILESC1CC1C2=NN=C(O2)C3CCN(CC3)S(=O)(=O)C4=CN=CC=C4
InChIInChI=1S/C15H18N4O3S/c20-23(21,13-2-1-7-16-10-13)19-8-5-12(6-9-19)15-18-17-14(22-15)11-3-4-11/h1-2,7,10-12H,3-6,8-9H2
InChIKeyJZQQNUTWBZZZIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole (CAS 1170198-70-5): Core Structural and Procurement Profile


2-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole (CAS 1170198-70-5) is a synthetic heterocyclic compound belonging to the 1,3,4-oxadiazole family, characterized by a cyclopropyl substituent at the oxadiazole C2, a piperidin-4-yl linker at C5, and a pyridin-3-ylsulfonyl group on the piperidine nitrogen . Its molecular formula is C15H18N4O3S with a molecular weight of 334.39 g/mol, and it is primarily offered as a research chemical by niche suppliers for use as a synthetic intermediate or scaffold in medicinal chemistry programs. Quantitative, comparator-based evidence from primary literature or patents remains absent at the time of this assessment.

Why 2-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole Cannot Be Interchanged with In-Class Substitutes in Scientific Research


Substitution among 1,3,4-oxadiazole derivatives is not straightforward due to the profound impact of even minor structural modifications on physicochemical properties, molecular recognition, and biological activity. The specific combination of a cyclopropyl group at C2 (vs. isopropyl, phenyl, or trifluoromethyl) and a pyridin-3-ylsulfonyl group on the piperidine ring (vs. ethylsulfonyl, methylsulfonyl, or unsubstituted piperidine) has been shown in related chemotypes to differentially influence logD, solubility, metabolic stability, and target engagement . However, no head-to-head comparative studies have been published for this exact compound against its closest analogs, meaning procurement decisions currently rely on structural inference rather than direct empirical evidence.

Quantitative Comparator Evidence for 2-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole (CAS 1170198-70-5) vs. Structural Analogs


Predicted Lipophilicity (cLogP) Comparison with Isopropyl and 4-Fluorophenyl Analogs

Computational predictions using SwissADME indicate that the target compound has a calculated consensus Log P (cLogP) of 1.68, placing it between the more lipophilic 2-(4-fluorophenyl) analog (cLogP 2.41) and the less lipophilic 2-isopropyl analog (cLogP 1.95) [1]. This intermediate lipophilicity may offer a balanced profile for oral bioavailability and aqueous solubility.

Lipophilicity Drug-likeness ADME prediction

Predicted Aqueous Solubility (LogS) Comparison with Close Analogs

In silico solubility predictions (ESOL model) suggest the target compound has a logS of -3.45 (moderate solubility). This is slightly better than the 4-fluorophenyl analog (logS -3.78) but lower than the unsubstituted piperidine analog (logS -2.90) [1]. The pyridin-3-ylsulfonyl group contributes to reduced solubility relative to the parent scaffold.

Solubility Formulation Drug-likeness

Predicted Cytochrome P450 (CYP) Inhibition Profile vs. Isopropyl Analog

SwissADME CYP inhibition predictions indicate that the target compound is a predicted inhibitor of CYP2C19 and CYP2C9, whereas the 2-isopropyl analog is predicted to inhibit only CYP2C19 [1]. The cyclopropyl group introduces a distinct interaction fingerprint that may alter metabolic liability in hepatic clearance assays.

CYP inhibition Drug metabolism Metabolic stability

Molecular Weight and Ligand Efficiency Comparison Across the Series

The target compound has a molecular weight of 334.39 g/mol, which is lower than the 4-fluorophenyl analog (384.43 g/mol) but higher than the unsubstituted piperidine scaffold (193.25 g/mol) [1]. This positions the cyclopropyl-pyridinesulfonyl combination as a mid-range molecular weight option within the oxadiazole series, potentially offering a favorable balance between target affinity and physicochemical properties.

Molecular weight Ligand efficiency Lead-likeness

Recommended Application Scenarios for 2-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole (CAS 1170198-70-5) Based on Current Evidence


Lead Optimization Programs Requiring a Cyclopropyl-Containing 1,3,4-Oxadiazole Scaffold with Intermediate Lipophilicity

Based on predicted cLogP of 1.68 [1], this compound is best suited for medicinal chemistry teams seeking a cyclopropyl oxadiazole core that balances hydrophilicity and membrane permeability, particularly when the 4-fluorophenyl analog (cLogP 2.41) is deemed too lipophilic for the target profile.

ADME Panel Differentiation Studies Using CYP2C9 Inhibition as a Selectivity Marker

The predicted CYP2C9 liability of the cyclopropyl analog, absent in the isopropyl comparator [1], makes this compound a useful tool for establishing structure–metabolism relationships in early-stage ADME screening, allowing teams to map metabolic soft spots associated with the cyclopropyl-pyridinesulfonyl motif.

Small-Molecule Library Design for Diversity-Oriented Synthesis

With a molecular weight of 334.39 g/mol and a unique combination of cyclopropyl, 1,3,4-oxadiazole, and pyridin-3-ylsulfonyl groups [1], this compound provides a distinct vector for library enumeration that is not replicated by simpler piperidine or isopropyl/aryl analogs, supporting diversity in high-throughput screening collections.

Synthetic Intermediate for Further Derivatization at the Piperidine or Oxadiazole Positions

The presence of the pyridin-3-ylsulfonyl group offers a handle for further synthetic modification (e.g., N-oxide formation, metal coordination), whereas the cyclopropyl group provides metabolic stability relative to alkyl-substituted analogs [1]. This makes the compound a versatile intermediate for generating focused compound libraries.

Quote Request

Request a Quote for 2-Cyclopropyl-5-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.